![molecular formula C9H16ClNO B2685789 9-Oxa-1-azaspiro[5.5]undec-3-ene hydrochloride CAS No. 2225144-28-3](/img/structure/B2685789.png)

9-Oxa-1-azaspiro[5.5]undec-3-ene hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

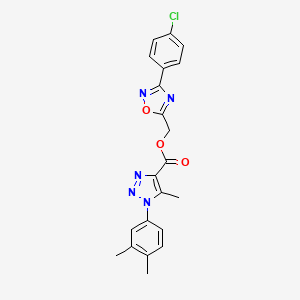

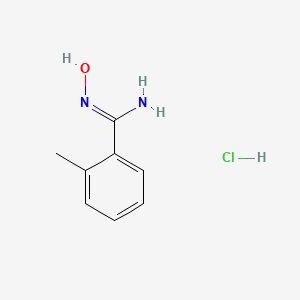

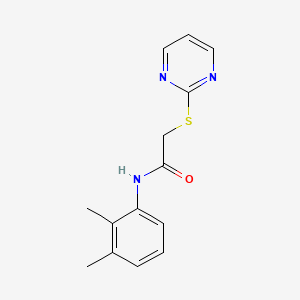

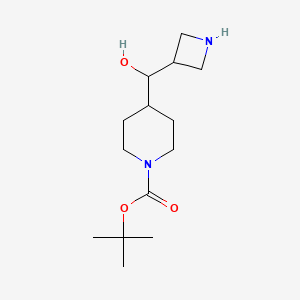

“9-Oxa-1-azaspiro[5.5]undec-3-ene hydrochloride” is a chemical compound with the CAS Number: 2225144-28-3 . It has a molecular weight of 189.68 . The compound is typically stored at room temperature and comes in a powder form .

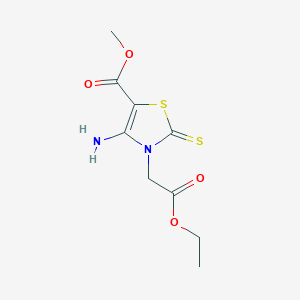

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15NO.ClH/c1-2-6-10-9(3-1)4-7-11-8-5-9;/h1-2,10H,3-8H2;1H . This code represents the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature .Aplicaciones Científicas De Investigación

Analgesic Activity

Research indicates that derivatives of 9-Oxa-1-azaspiro[5.5]undec-3-ene, such as 2-Amino-7-oxa-3-thia-1-azaspiro[5,5]undec-1-enes, display significant analgesic activity. This suggests potential for developing new pain management solutions (Cohen, Banner, & Lopresti, 1978).

Synthetic Studies on Diterpenoids

The compound has been utilized in the synthesis of optically active diterpenoid derivatives, highlighting its role in the construction of complex natural products (Hirota, Furuno, Takai, Inagaki, & Takahashi, 1990).

Discovery in Natural Compounds

New spirocyclic compounds, including derivatives of 9-Oxa-1-azaspiro[5.5]undec-3-ene, have been isolated from natural sources like Gymnotheca involucrata, contributing to the exploration of novel bioactive compounds (Zhang, Su, Shao, Yang, & Zhang, 2018).

Anticancer Properties

A series of oxa/azaspiro[4,5]trienone derivatives, related to 9-Oxa-1-azaspiro[5.5]undec-3-ene, demonstrated potent anticancer activities. These compounds induce apoptosis through mitochondrial disruption, showcasing the potential for developing new anticancer therapies (Yugandhar, Nayak, Archana, Shekar, & Srivastava, 2015).

Enzyme Inhibition for Therapeutic Applications

Research on spirocyclic 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffold explored its potential as a basis for designing inhibitors of soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in various physiological processes, and its inhibition by such compounds could offer therapeutic benefits for cardiovascular diseases, inflammation, and pain management (Lukin, Kramer, Hartmann, Weizel, Hernandez‐Olmos, et al., 2018).

Antibacterial Agents

Exploration of spirocyclic derivatives of ciprofloxacin, involving 1-oxa-9-azaspiro[5.5]undecane, has led to the discovery of compounds with distinct antibacterial activity against specific strains, providing insights into the development of targeted antibacterial therapies (Lukin, Chudinov, Vedekhina, Rogacheva, Kraeva, et al., 2022).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propiedades

IUPAC Name |

9-oxa-1-azaspiro[5.5]undec-3-ene;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO.ClH/c1-2-6-10-9(3-1)4-7-11-8-5-9;/h1-2,10H,3-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNQCGRHGOYWQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CC=CCN2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Oxa-1-azaspiro[5.5]undec-3-ene hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-[Methyl-(6-methylpyrimidin-4-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2685709.png)

![N-(4-methoxyphenyl)-2-{7-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl}acetamide](/img/structure/B2685710.png)

![(3-Ethyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2685714.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2685717.png)

![6-(3-Methoxyphenyl)-2-[(2-morpholinoethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2685718.png)

![1-{1-[1-(4-chlorophenyl)cyclopentanecarbonyl]pyrrolidin-3-yl}-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2685719.png)

![N-([2,3'-bipyridin]-5-ylmethyl)thiophene-3-carboxamide](/img/structure/B2685724.png)

![(E)-2-(3-(2-chlorophenyl)acryloyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2685727.png)

![tert-butyl N-[[2-(cyanomethyl)cyclopropyl]methyl]carbamate](/img/structure/B2685728.png)